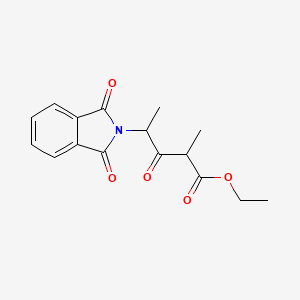
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is an organic compound with the molecular formula C15H31NO2. It is a derivative of undecanamide, featuring a hydroxy group and a dimethylethyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide typically involves the reaction of undecanoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)undecanamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)undecylamine.
Substitution: Formation of N-(2-alkoxy-1,1-dimethylethyl)undecanamide.
科学的研究の応用
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
類似化合物との比較
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)decanamide
- N-(2-Hydroxy-1,1-dimethylethyl)dodecanamide
- N-(2-Hydroxy-1,1-dimethylethyl)octanamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is unique due to its specific chain length and the presence of both a hydroxy and a dimethylethyl group. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
51848-22-7 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC名 |
N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |
InChIキー |
BDIITUILCUVPFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)NC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


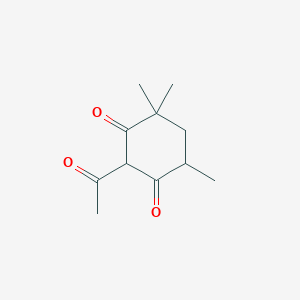
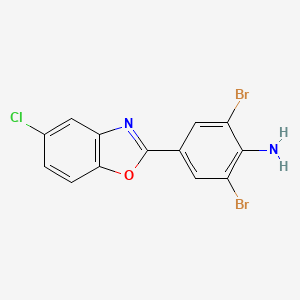
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
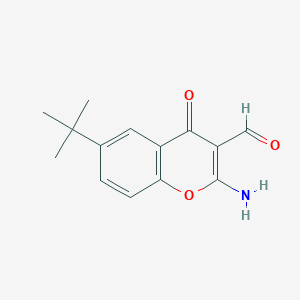



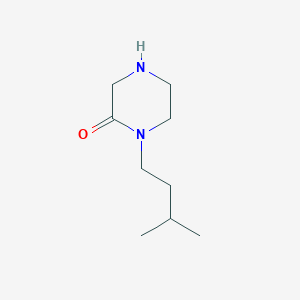
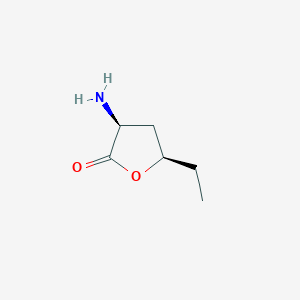
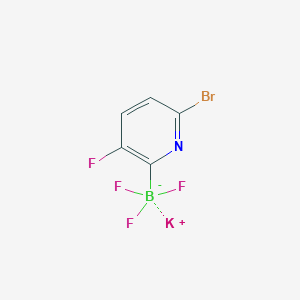

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

